4-Chloromandelic acid originates from mandelic acid, which is a naturally occurring compound. In terms of classification, it falls under the category of carboxylic acids and can be further categorized as an aromatic compound due to the presence of a benzene ring in its structure. It is also recognized as a chiral molecule, which allows for the formation of enantiomers that can be resolved through various methods.
The synthesis of 4-Chloromandelic acid can be achieved through several methods:
The molecular structure of 4-Chloromandelic acid consists of:
The presence of the chlorine atom significantly influences the electronic properties and reactivity of the compound compared to its non-chlorinated analogs.
4-Chloromandelic acid is involved in various chemical reactions:
The mechanism of action for 4-Chloromandelic acid primarily involves its role as a precursor in pharmaceutical synthesis. It has been shown to participate in biochemical pathways related to bacterial degradation processes.
4-Chloromandelic acid has several scientific applications:
4-Chloromandelic acid (4-ClMA), systematically named 2-hydroxy-2-(4-chlorophenyl)acetic acid, is a halogenated derivative of mandelic acid with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol. Its structure features a chiral carbon atom at the α-position, bonded to a hydroxyl group (–OH), a carboxylic acid group (–COOH), a hydrogen atom, and a 4-chlorophenyl ring. This configuration generates two enantiomers: (R)-4-chloromandelic acid and (S)-4-chloromandelic acid. The presence of the electron-withdrawing chlorine atom at the para position of the aromatic ring significantly influences the compound’s acidity (pKa ≈ 3.14) and its capacity for intermolecular interactions, such as halogen bonding (Cl⋯Cl, Cl/π) and hydrogen bonding [4] [10].
Key physicochemical properties include:
Table 1: Structural and Physicochemical Properties of 4-Chloromandelic Acid
Property | Value | Reference |
---|---|---|
CAS Number (Racemate) | 492-86-4 / 7138-34-3 | [10] [2] |
Molecular Formula | C₈H₇ClO₃ | [2] [8] |
Molecular Weight | 186.59 g/mol | [2] [10] |
Melting Point | 114–118°C | [2] [10] |
pKa | 3.14 (predicted) | [10] |
Enthalpy of Fusion (ΔfusH) | 27.2 kJ/mol | [5] |
The chlorine atom’s position critically dictates chiral recognition efficiency. For example, 4-ClMA resolves more efficiently than its ortho or meta isomers due to optimal steric and electronic effects for diastereomeric crystal formation [4] [7].
The synthesis and resolution of 4-ClMA emerged as pivotal to understanding halogenated chiral intermediates following the U.S. FDA’s 1992 policy emphasizing single-enantiomer drug development [9]. Early resolutions relied on diastereomeric salt formation using chiral amines like 1-phenylethylamine (PEA). However, PEA’s high water solubility (4% at 20°C) complicated recovery, prompting the development of modified resolving agents such as (R)-benzyl-1-phenylethylamine (BPA), which reduced water solubility to 0.014% and improved recyclability [4].
Advancements in co-crystal resolution further expanded the toolbox. Studies demonstrated that levetiracetam (LEV), an antiepileptic drug, could selectively co-crystallize with (S)-4-ClMA over its enantiomer, achieving resolution efficiencies up to 94% under optimized conditions (acetonitrile solvent, 15°C filtration) [7]. Concurrently, chromatographic techniques like Chiral Ligand Exchange High-Speed Counter-Current Chromatography (HSCCC) utilized copper(II)-N-dodecyl-L-proline complexes to separate α-hydroxy acid enantiomers, including 4-ClMA, based on thermodynamic stability differences in ternary complexes .
Table 2: Evolution of Resolution Techniques for 4-Chloromandelic Acid
Era | Technique | Key Agent | Advancement |
---|---|---|---|
Pre-2000s | Diastereomeric Salt Formation | 1-Phenylethylamine (PEA) | Basic enantioselectivity; High water solubility |
2000–2010 | Modified Salt Formation | N-Benzyl-1-phenylethylamine | Low water solubility (0.014%); High recovery |
2010–Present | Co-crystal Resolution | Levetiracetam (LEV) | Enantiospecific co-crystals; >90% efficiency |
Present | Ligand Exchange Chromatography | Cu(II)-N-Dodecyl-L-proline | Preparative-scale separation; Chiral ternary complexes |
4-Chloromandelic acid serves as a versatile chiral building block for synthesizing enantiopure pharmaceuticals. Its robust structure facilitates transformations into active agents while preserving stereochemical integrity. Key applications include:
In asymmetric synthesis, 4-ClMA acts as a nucleation inhibitor in Dutch Resolution, enhancing diastereomeric purity during resolutions of amines like 3-methoxyphenylethylamine [2]. It also catalyzes stereoselective reactions, such as the Michael addition of acetaldehydes to nitroethenyl acetamides, where its chirality induces enantiomeric excess in products [2].
Table 3: Pharmaceutical and Synthetic Applications of 4-Chloromandelic Acid
Application | Enantiomer | Role | Outcome |
---|---|---|---|
PPAR Agonist Synthesis | (R)-4-ClMA | Chiral Precursor | Enantiopure antidiabetic agents |
Dutch Resolution | Racemic | Nucleation Inhibitor | Enhanced diastereomeric purity of amines |
Michael Addition Catalysis | (S)- or (R)- | Asymmetric Catalyst | Stereoselective C–C bond formation |
Levetiracetam Co-crystals | (S)-4-ClMA | Co-former | Resolution efficiency >90% |
The economic impact is underscored by commercial pricing, where 1 kg of enantiopure 4-ClMA commands ~$700, reflecting demand for high-purity intermediates [2] [10]. Innovations like halogen bonding-mediated resolution using BPA demonstrate industrial scalability, achieving 84.3% optical efficiency via Cl⋯Cl and Cl/π interactions in diastereomeric crystals [4]. Such interactions are absent in non-halogenated analogues, highlighting the chlorine atom’s critical role in chiral discrimination.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3